N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
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Overview
Description
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex organic compound that features a fluorinated phenyl group, a methoxy-substituted phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the intermediate 4-(2-methoxy-phenyl)-piperazine.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 3-fluorophenyl group.
Formation of the Propionamide Linkage: The final step involves the reaction of the resulting intermediate with propionyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the propionamide linkage can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide
- N-(3-Bromo-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide
Uniqueness
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H24FN3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-20(25)22-17-6-4-5-16(21)15-17/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
PWTZOVGTVRFXLC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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